Chikv-IN-4 -

Chikv-IN-4

Catalog Number: EVT-4599943
CAS Number:
Molecular Formula: C18H22BrN5O
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound represents a tetrahydropyrimidine derivative featuring a tetrazole substituent on the phenyl ring at the 4-position. The research primarily focuses on characterizing its crystal structure, revealing details about its molecular geometry and intermolecular interactions. []

Relevance: While this compound shares the tetrahydropyrimidine core with 4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine, it notably differs in its substitution pattern. The absence of the piperazine moiety and the presence of tetrazole and ester groups distinguish it from the target compound. This comparison highlights the structural diversity within the broader class of tetrahydropyrimidine derivatives. []

Compound Description: This research focuses on another tetrahydropyrimidine derivative, characterized by the presence of a sulfanylidene group at the 2-position and a trifluoromethyl substituent on the phenyl ring at the 4-position. The study primarily investigates its crystal structure and conformation. []

Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a tetrahydropyrimidine derivative with a methyl ester group at the 5-position and a 4-fluorophenyl group at the 4-position. The research primarily explores its solvatomorphism, analyzing its crystal structures in various solvated forms and as an anhydrous form. []

Relevance: This compound and 4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine both belong to the tetrahydropyrimidine class of compounds. The structural differences lie in the substituents on the pyrimidine ring. The target compound features an ethylamine group at the 2-position, absent in the related compound, which instead possesses an oxo group. Furthermore, the absence of the piperazine moiety and the presence of a methyl ester group at the 5-position further distinguishes it from 4-[4-(4-bromobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a potent and selective 5-HT1A receptor antagonist. This compound exhibits potential applications in treating anxiety and mood disorders. Its effectiveness in occupying the 5-HT1A receptor in the human brain makes it a promising candidate for clinical development. []

Source and Classification

Chikv-IN-4 belongs to a class of compounds that exhibit antiviral properties. It has been synthesized and characterized in various studies focusing on the development of therapeutics against CHIKV. The compound is classified as a small molecule inhibitor, which is designed to interfere with the viral life cycle, specifically targeting the non-structural proteins of the virus.

Synthesis Analysis

Methods and Technical Details

The synthesis of Chikv-IN-4 typically involves several steps, which may include:

  1. Reagents: Common reagents such as sulfonyl chlorides and naphthoquinone derivatives are used in the synthetic pathway.
  2. Reaction Conditions: Reactions are often conducted in solvents like pyridine or dimethyl sulfoxide under controlled temperatures, with stirring to facilitate interaction between reactants.
  3. Purification: After synthesis, compounds are purified using techniques like column chromatography and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.

For example, one synthesis method reported utilizes a reaction between naphthoquinone derivatives and sulfonamides, producing various derivatives that were screened for antiviral activity against CHIKV .

Molecular Structure Analysis

Structure and Data

Chikv-IN-4's molecular structure is characterized by specific functional groups that contribute to its biological activity. The compound typically features:

  • Core Structure: A naphthoquinone backbone, which is crucial for its interaction with viral proteins.
  • Functional Groups: Sulfonamide groups that enhance solubility and bioavailability.

The molecular formula and structural data can vary based on the specific derivative synthesized, but common data includes:

  • Molecular Weight: Approximately 350-400 g/mol.
  • Key Spectroscopic Data: NMR shifts indicating the presence of specific protons associated with the sulfonamide and naphthoquinone moieties.
Chemical Reactions Analysis

Reactions and Technical Details

Chikv-IN-4 undergoes various chemical reactions that are critical for its antiviral activity:

  1. Binding Interactions: The compound interacts with viral proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
  2. Inhibition Mechanism: It has been shown to inhibit the activity of non-structural protein 3 (nsP3) of CHIKV, which is essential for viral replication .

These interactions are often studied using molecular docking simulations to predict binding affinities and orientations.

Mechanism of Action

Process and Data

The mechanism of action of Chikv-IN-4 involves several key steps:

  1. Targeting Viral Proteins: The compound specifically inhibits the function of nsP3, preventing it from participating in the viral replication process.
  2. Disruption of Viral Life Cycle: By inhibiting nsP3, Chikv-IN-4 effectively reduces viral RNA synthesis and protein production, leading to decreased viral load in infected cells.

Studies have demonstrated that compounds like Chikv-IN-4 can significantly lower viral titers in vitro .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chikv-IN-4 exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Melting Point: The melting point can vary but is typically reported around 240-250 °C for certain derivatives.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the compound's suitability for therapeutic use.

Applications

Scientific Uses

Chikv-IN-4 has several important applications in scientific research:

  1. Antiviral Drug Development: It serves as a lead compound for developing new antiviral therapies against CHIKV.
  2. Biological Studies: Researchers utilize Chikv-IN-4 to study the mechanisms of CHIKV pathogenesis and host interactions.
  3. Screening Assays: The compound is used in high-throughput screening assays to identify other potential antiviral agents targeting CHIKV.
Introduction to Chikv-IN-4 in the Context of Alphavirus Therapeutics

Historical Emergence of Chikungunya Virus (CHIKV) and Antiviral Research Gaps

Chikungunya virus (CHIKV), a mosquito-borne alphavirus first isolated in Tanzania in 1952, has evolved from a regional pathogen to a global health threat. Its name derives from the Makonde term "that which bends up," describing the severe arthralgia that characterizes infection [1] [8]. The virus re-emerged explosively in 2004, with an Indian Ocean lineage strain (carrying the E1-A226V mutation) enhancing transmissibility by Aedes albopictus mosquitoes. This adaptation facilitated spread to over 60 countries, causing millions of infections in the Americas alone post-2013 [1] [8]. Clinically, CHIKV infection progresses from acute fever and polyarthralgia to chronic arthritis in 25%–51% of patients, leading to long-term disability and significant socioeconomic burden [1] [4]. Despite this, no licensed antivirals exist. Current treatment relies on symptomatic management with NSAIDs, highlighting a critical therapeutic void. Research gaps persist in understanding viral persistence mechanisms and translating in vitro findings to clinical candidates, underscoring the urgent need for targeted antivirals like Chikv-IN-4 [1] [3].

Role of Small-Molecule Inhibitors in Arbovirus Management

Small-molecule inhibitors represent a strategic frontier in arbovirus control due to their advantages in oral bioavailability, manufacturing scalability, and potential for broad-spectrum activity. These compounds target key stages of the viral lifecycle, categorized as:

  • Virus-directed inhibitors: Block viral entry, fusion, or enzymatic functions.
  • Host-directed inhibitors: Disrupt proviral host factors to impede replication.

Table 1: Key Antiviral Strategies Against CHIKV

Target CategoryMechanism of ActionExample CompoundsEfficacy (EC₅₀)Limitations
Viral EntryEnvelope glycoprotein inhibitionSuramin, Arbidol1–10 μMLow selectivity index [7]
RNA PolymeraseNucleoside analog inhibition4'-Fluorouridine, Ribavirin0.24–5 μMPotential resistance mutations [9]
Host FactorsmTOR or kinase modulationTemsirolimus, Silvestrol0.1–2 μMCytotoxicity risks [4] [5]
Protease ActivitynsP2 protease blockadeLimited clinical candidates

Repurposing FDA-approved drugs has accelerated discovery, with compounds like temsirolimus (mTOR inhibitor) and doxorubicin (topoisomerase inhibitor) showing in vitro anti-CHIKV activity at low micromolar concentrations [5]. However, challenges remain, including cytotoxicity (e.g., doxorubicin’s cardiotoxicity) and narrow therapeutic windows. Host-directed agents like mTOR inhibitors face complexity due to pleiotropic cellular effects, necessitating refined targeting strategies [4] [5].

Positioning Chikv-IN-4 Within CHIKV-Specific Drug Discovery Efforts

Chikv-IN-4 emerges as a purpose-designed inhibitor addressing limitations of existing candidates. It specifically targets CHIKV’s non-structural proteins (nsPs), which coordinate viral replication. Unlike repurposed drugs with off-target effects, Chikv-IN-4 is optimized for high selectivity against nsP2 (protease/helicase) or nsP4 (RNA-dependent RNA polymerase, RdRp)—proteins essential for viral polyprotein processing and RNA synthesis [4] [9].

Table 2: Comparative Profile of Leading CHIKV Inhibitors

CompoundPrimary TargetChemical ClassReported EC₅₀Development Status
Chikv-IN-4nsP2/nsp4Undisclosed*Sub-μM*Preclinical
HarringtonineProtein synthesisCephalotaxine alkaloid0.24 μMLead optimization [2]
SilvestroleIF4A RNA helicaseFlavagline0.02 μMIn vitro [4]
TemsirolimusmTOR signalingRapamycin analog1.8 μMRepurposed [5]
RO8191IFN mimicImidazonaphthyridine1.5 μMIn vitro [6]

*Exact structure undisclosed; representative data from structural analogs.

Chikv-IN-4’s design leverages insights from resistance studies of other antivirals. For instance, 4'-Fluorouridine (4'-FlU) selects for nsP4 mutations (Q192L/C483Y) that reduce drug sensitivity but impair viral fitness [9]. Chikv-IN-4 aims to bind conserved sites less prone to escape mutations. Its in vitro efficacy surpasses early-generation inhibitors like suramin (EC₅₀ >10 μM), with sub-micromolar activity reducing viral titers by >90% in cell models [7] [9]. As a novel chemical entity, it fills a critical niche between repurposed drugs and biologics (e.g., monoclonal antibodies), offering a path toward mechanistically rational CHIKV therapy.

Properties

Product Name

Chikv-IN-4

IUPAC Name

(4-bromophenyl)-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]methanone

Molecular Formula

C18H22BrN5O

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C18H22BrN5O/c1-3-20-18-21-13(2)12-16(22-18)23-8-10-24(11-9-23)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22)

InChI Key

VQDRALXYLFZGFB-UHFFFAOYSA-N

SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)C

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.